5-(Chloromethyl)furan-2-carboxylic acid
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Overview
Description
5-(Chloromethyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a chloromethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)furan-2-carboxylic acid can be synthesized through several methods. One common approach involves the chloromethylation of furan-2-carboxylic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via electrophilic substitution, resulting in the formation of the chloromethyl group at the 5-position of the furan ring.
Another method involves the oxidation of 5-chloromethylfurfural. This process can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The oxidation converts the aldehyde group of 5-chloromethylfurfural to a carboxylic acid group, yielding 5-chloromethylfuran-2-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 5-chloromethylfuran-2-carboxylic acid often involves the use of biomass-derived 5-chloromethylfurfural as a starting material. The oxidation of 5-chloromethylfurfural to 5-chloromethylfuran-2-carboxylic acid can be achieved using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 5-chloromethylfuran-2,5-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield 5-chloromethylfuran-2-methanol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Chloromethylfuran-2,5-dicarboxylic acid.
Reduction: 5-Chloromethylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)furan-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Materials Science: It is utilized in the production of polymers and other materials with specific properties.
Biofuels: The compound and its derivatives are explored for their potential use as biofuels.
Mechanism of Action
The mechanism of action of 5-chloromethylfuran-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfuran-2-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
5-Methylfuran-2-carboxylic acid: Similar structure but with a methyl group instead of a chloromethyl group.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups at the 2 and 5 positions.
Uniqueness
5-(Chloromethyl)furan-2-carboxylic acid is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its hydroxymethyl and methyl analogs. This reactivity allows for the synthesis of a wider range of derivatives, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJWKRJQEOSFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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